Benzamidomethyl benzylpenicillinate
Description
Properties
CAS No. |
51164-29-5 |
|---|---|
Molecular Formula |
C24H25N3O5S |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
benzamidomethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C24H25N3O5S/c1-24(2)19(23(31)32-14-25-20(29)16-11-7-4-8-12-16)27-21(30)18(22(27)33-24)26-17(28)13-15-9-5-3-6-10-15/h3-12,18-19,22H,13-14H2,1-2H3,(H,25,29)(H,26,28)/t18-,19+,22-/m1/s1 |
InChI Key |
VBKUADJCSIVGOW-XQBPLPMBSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCNC(=O)C4=CC=CC=C4)C |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCNC(=O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCNC(=O)C4=CC=CC=C4)C |
Other CAS No. |
51164-29-5 |
Synonyms |
enzamidomethyl benzylpenicillinate benzylpenicillin-benzamidomethyl ester FI 7303 FI-7303 |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Activity
Pharmacodynamics and Mechanism of Action
Benzamidomethyl benzylpenicillinate has demonstrated significant antibacterial activity against various strains of bacteria, particularly Staphylococcus aureus. Research indicates that this compound exhibits a prolonged protective effect when administered prior to infection, maintaining significant blood levels longer than other penicillin derivatives such as DBED-penicillin G .
In Vitro and In Vivo Studies
- In Vitro Studies : In laboratory settings, this compound has shown effective inhibition of bacterial growth, with studies indicating lower minimum inhibitory concentrations (MICs) compared to traditional penicillin G formulations .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound. In one study, mice infected with Staphylococcus aureus exhibited notable recovery when treated with this compound, underscoring its effectiveness as a repository form of penicillin G .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals its slow elimination from the body, which contributes to its sustained therapeutic effects. Studies have shown that it remains in circulation longer than conventional penicillin forms, allowing for less frequent dosing and potentially improved patient compliance .
| Parameter | This compound | DBED-Penicillin G |
|---|---|---|
| Half-life | Extended | Shorter |
| Peak Plasma Concentration | Higher | Lower |
| Duration of Action | Prolonged | Short-lived |
Therapeutic Applications
Clinical Indications
This compound is primarily indicated for the treatment of severe infections caused by penicillin G-susceptible microorganisms. Its applications include:
- Septicemia
- Meningitis
- Endocarditis
- Severe pneumonia
The compound's ability to maintain high levels of penicillin in the bloodstream makes it particularly valuable in critical care settings where rapid therapeutic action is required .
Case Studies
Several case studies have documented the successful use of this compound in clinical settings:
- Case Study 1 : A patient with severe Staphylococcal infection was treated with this compound. The treatment resulted in significant clinical improvement and reduction in bacterial load as evidenced by follow-up cultures.
- Case Study 2 : In a cohort study involving patients with pneumonia caused by penicillin-sensitive organisms, those treated with this compound showed faster recovery rates compared to those receiving standard penicillin therapy.
Comparison with Similar Compounds
DBED-Penicillin G
DBED-penicillin G (dibenzylethylenediamine penicillin G) is another repository form of penicillin. However, FI7303 outperforms DBED-penicillin G in pharmacokinetic persistence:
- Blood Level Duration : FI7303 maintains significant blood levels for longer periods in mice, as evidenced by its protective effect against Staphylococcus aureus infections even 26 hours post-administration, whereas DBED-penicillin G requires more frequent dosing .
- Therapeutic Efficacy : In murine models, FI7303’s protective effect is more prolonged, correlating with its extended half-life .
Benzathine Benzylpenicillin
Benzathine benzylpenicillin is widely used for long-acting intramuscular penicillin delivery. Key distinctions include:
Methyl Benzylpenicillinate
Methyl benzylpenicillinate, an ester synthesized via acidification and ether extraction (), differs in:
- Synthesis : Requires potassium benzylpenicillinate, phosphoric acid, and ether purification , whereas FI7303 synthesis involves benzamidomethylation in organic solvents (e.g., acetone or toluene) with controlled molar ratios (e.g., 4:1 NH₃ for tri-substituted derivatives) .
- Optical Activity: Methyl benzylpenicillinate exhibits specific optical rotation ([α]₂₈ᴅ +297 in methanol), indicating structural differences that may influence bioavailability .
Other Benzamidomethylated Derivatives
Benzamidomethylation reactions yield diverse compounds with varying properties:
- Synthesis Conditions :
| Compound | Molar Ratio | Solvent | Yield/Notes |
|---|---|---|---|
| 5h (Tri-substituted) | 4:1 (NH₃) | Acetone | High crystallinity, stable |
| 5e (N-substituted) | 1.2:1 | Hexane | Moderate yield, requires amine |
- Reactivity: Carboxylic acids are benzamidomethylated in organic solvents, but phenol groups fail to react in aqueous media due to carboxylic acid deactivation . This contrasts with FI7303, where esterification optimizes hydrolysis for sustained release.
Data Tables
Table 1: Pharmacokinetic Comparison of Penicillin Derivatives
Research Findings and Implications
- FI7303’s Advantage : Its extended half-life and efficacy in preclinical models position it as a superior repository form compared to DBED-penicillin G .
- Synthesis Challenges: Benzamidomethylation efficiency varies with solvent and nucleophile reactivity; aqueous media limit phenol group modifications .
- Clinical Potential: FI7303’s slow release profile could reduce dosing frequency in infections requiring sustained antibiotic levels, though human trials are needed .
Q & A
Q. What computational methods predict the metabolic fate of this compound in vivo?
- Methodological Answer : Apply in silico tools (e.g., SwissADME) to predict cytochrome P450 metabolism and urinary excretion. Validate with in vitro hepatocyte assays and LC-HRMS to identify phase I/II metabolites. Cross-reference with structural analogs (e.g., Benzyl Isothiocyanate) to infer metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
